molecular formula C9H8FNO2S B8458080 Methyl 4-(aminocarbonothioyl)-2-fluorobenzoate

Methyl 4-(aminocarbonothioyl)-2-fluorobenzoate

Cat. No. B8458080
M. Wt: 213.23 g/mol
InChI Key: ZDCJFYFJXQCBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09233958B2

Procedure details

A sodium hydrogensulfide hydrate (9.22 g, 0.165 mol) was added to an N,N-dimethylformamide (74 mL) suspension of methyl 4-cyano-2-fluorobenzoate (WO 2010/115751) (7.37 g, 41.1 mmol) and magnesium chloride hexahydrate (10.0 g, 49.4 mmol) at room temperature. The mixture was stirred at room temperature for 4 hours. Subsequently, water (148 mL) was added to the reaction mixture, and the precipitated solid was filtered. The solid thus obtained was added to 1 N aqueous hydrochloric acid solution (148 mL), and the mixture was stirred for 20 minutes. The solid in the reaction mixture was filtered to give the title compound (7.63 g, yield: 87%).
Name
sodium hydrogensulfide hydrate
Quantity
9.22 g
Type
reactant
Reaction Step One
Quantity
7.37 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
solvent
Reaction Step One
Quantity
148 mL
Type
reactant
Reaction Step Two
Name
Quantity
148 mL
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
O.[SH2:2].[Na].[C:4]([C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[C:8]([F:16])[CH:7]=1)#[N:5].O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-].Cl>O.CN(C)C=O>[NH2:5][C:4]([C:6]1[CH:15]=[CH:14][C:9]([C:10]([O:12][CH3:13])=[O:11])=[C:8]([F:16])[CH:7]=1)=[S:2] |f:0.1.2,4.5.6.7.8.9.10.11.12,^1:2|

Inputs

Step One
Name
sodium hydrogensulfide hydrate
Quantity
9.22 g
Type
reactant
Smiles
O.S.[Na]
Name
Quantity
7.37 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1)F
Name
Quantity
10 g
Type
reactant
Smiles
O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-]
Name
Quantity
74 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
148 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
148 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The solid in the reaction mixture was filtered

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC(=S)C1=CC(=C(C(=O)OC)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.63 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.